molecular formula C10H13N3O3S B2920520 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034292-37-8

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2920520
CAS No.: 2034292-37-8
M. Wt: 255.29
InChI Key: XNODQRNHTGDXHA-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic small molecule characterized by a pyrazole ring substituted at the 4-position with a furan-3-yl group, connected via an ethyl chain to a methanesulfonamide moiety.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-17(14,15)12-3-4-13-7-10(6-11-13)9-2-5-16-8-9/h2,5-8,12H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNODQRNHTGDXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves a multi-step synthesis process. The synthesis typically starts with the formation of the furan and pyrazole rings through cyclization reactions, followed by the introduction of the sulfonamide group. Key steps include:

  • Cyclization to form the furan ring using furfural and an acidic catalyst.

  • Synthesis of the pyrazole ring via condensation of hydrazine with a β-diketone.

  • Coupling the furan-3-yl and pyrazole intermediates via an ethyl linker.

  • Introduction of the methanesulfonamide group through sulfonation.

Industrial production methods scale up these reactions, utilizing batch or continuous flow processes to ensure efficiency and yield optimization.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide

  • Structure: Contains a pyrazolo[3,4-d]pyrimidine core linked to a chromenone moiety and methanesulfonamide.
  • Molecular Weight : 603.0 g/mol .
  • Melting Point : 252–255°C .
  • Key Differences: The chromenone and fluorophenyl groups enhance structural complexity and likely influence solubility and target selectivity compared to the simpler furan-pyrazole system in the target compound.

N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

  • Structure : Features a dihydropyrazole ring with ethoxyphenyl and benzoyl substituents.
  • Biological Activity : Identified as an antiviral candidate with stable binding (RMSD ≤3.93 Å in molecular dynamics simulations) .

Functional Analogues with Methanesulfonamide Moieties

USP Sotalol-Related Compounds

  • N-(4-Formylphenyl)methanesulfonamide (Related Compound A) :
    • Molecular Weight : 199.22 g/mol .
    • Role : Impurity in the beta-blocker sotalol, highlighting regulatory considerations for sulfonamide-containing pharmaceuticals.
  • N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide (Related Compound B): Molecular Weight: 292.83 g/mol (hydrochloride salt) .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Biological Target/Activity ADMET/Stability
Target Compound ~308* Furan-3-yl, pyrazole Putative antiviral (inferred) Not reported
Chromenone-Pyrazolo-pyrimidine Derivative 603.0 Chromenone, fluorophenyl Undisclosed (pharmaceutical lead) High thermal stability (MP: 252–255°C)
Ethoxyphenyl-Dihydropyrazole Derivative ~400† Ethoxyphenyl, benzoyl Antiviral (DNA polymerase inhibition) Stable binding (RMSD ≤3.93 Å)
Sotalol Related Compound B 292.83 Isopropylaminoethyl Cardiovascular (beta-blocker impurity) Regulatory-grade purity standards

*Estimated based on formula; †Approximated from structural similarity.

Critical Analysis

  • Substituent Impact: The furan group in the target compound may offer electronic modulation (e.g., π-π interactions) distinct from ethoxyphenyl or chromenone moieties in analogs, affecting target binding and metabolic stability.
  • ADMET Profiles : Ethoxyphenyl-dihydropyrazole analogs demonstrated favorable ADMET properties, implying that the target compound’s furan substitution could be optimized for similar outcomes .

Notes on Contradictions and Limitations

  • lists conflicting molecular weights (292.83 vs. 256.36) for Sotalol Related Compound C, possibly due to typographical errors .
  • Direct pharmacological data for the target compound are absent in the provided evidence, necessitating caution in extrapolating biological activity.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound involves several key steps:

  • Formation of the Furan and Pyrazole Rings : The furan ring is typically formed through cyclization reactions involving furfural and acidic catalysts. The pyrazole ring is synthesized via the condensation of hydrazine with a β-diketone.
  • Coupling : The furan and pyrazole intermediates are linked through an ethyl chain.
  • Introduction of the Methanesulfonamide Group : This final step involves the reaction with methanesulfonyl chloride in the presence of a base.

These steps ensure high yield and purity, which are crucial for subsequent biological evaluations.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets involved in inflammation and cancer pathways.

The compound's mechanism of action includes:

  • Molecular Targets : It interacts with enzymes and receptors that play roles in inflammatory responses and tumorigenesis.
  • Pathways Modulation : The compound modulates critical signaling pathways such as NF-κB and MAPK, leading to altered cellular responses that can inhibit tumor growth or reduce inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. For instance, compounds similar to this compound showed significant inhibitory effects on these targets, suggesting potential as anticancer agents .
  • Anti-inflammatory Properties : The compound has also been shown to possess anti-inflammatory effects, which may be beneficial in treating conditions like arthritis. In vivo studies demonstrated that similar pyrazole compounds reduced inflammatory markers in animal models.
  • Antifungal Activity : Some derivatives exhibited notable antifungal activity against various pathogens, indicating their potential use in treating fungal infections .

Comparative Data on Biological Activity

Activity TypeCompound TestedIC50 Values (μg/mL)Reference
AntitumorPyrazole derivatives10 - 50
Anti-inflammatoryN-(2-(4-(furan-3-yl)-1H-pyrazol...< 5
AntifungalSimilar pyrazole derivatives11.91 - 28.84

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